trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate
Description
Structural Characterization
Molecular Architecture and Stereochemical Configuration
The compound’s molecular architecture comprises three distinct components:
- Cyanobiphenyl core : A planar biphenyl system with a cyano (-C≡N) group at the para position of one phenyl ring.
- Cyclohexanecarboxylate ester : A trans-4-ethylcyclohexane moiety linked via an ester bond to the biphenyl core.
- Stereochemical configuration : The cyclohexane ring adopts a trans conformation, as indicated by the descriptor trans-4-ethylcyclohexanecarboxylate.
Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₂₂H₂₃NO₂ | |
| Molecular weight | 333.43 g/mol | |
| SMILES notation | CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| InChIKey | OYZITXKNUGHHKV-UHFFFAOYSA-N |
The trans configuration of the cyclohexane ring minimizes steric hindrance between the ethyl group and the ester carbonyl, stabilizing the molecular geometry. This contrasts with cis configurations, which may induce conformational strain.
Crystallographic Analysis and Conformational Studies
While direct X-ray crystallographic data for this compound is not publicly available, insights can be drawn from analogous cyanobiphenyl derivatives and biphenyl conformational studies:
Conformational Flexibility of Biphenyl Cores
Biphenyl systems exhibit dihedral angles between phenyl rings due to steric hindrance. For trans-4'-cyano-[1,1'-biphenyl]-4-yl derivatives:
- Dihedral angle : Typically ~45° in non-crystalline states, increasing to coplanar configurations under strain.
- Atropisomerism : Steric bulk from substituents (e.g., ethyl groups) can raise energy barriers for interconversion, creating isolable atropisomers.
Comparative Crystallographic Trends
Cyanobiphenyl-based esters often form layered or columnar crystal structures due to dipole-dipole interactions between cyano groups and van der Waals forces from alkyl chains. For example:
The trans configuration of the cyclohexane ring in the target compound likely reduces torsional strain, favoring ordered packing in crystalline phases.
Comparative Structural Analysis with Analogous Biphenyl Derivatives
The compound’s structural features differentiate it from other cyanobiphenyl esters and acids:
Substituent Effects on Geometry and Reactivity
Electronic and Steric Influences
Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-ethylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-16-3-9-20(10-4-16)22(24)25-21-13-11-19(12-14-21)18-7-5-17(15-23)6-8-18/h5-8,11-14,16,20H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZITXKNUGHHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886821 | |
| Record name | Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67284-56-4 | |
| Record name | Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067284564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4'-cyano[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate (CAS Number: 67284-56-4) is a compound of significant interest in the field of medicinal chemistry and biological research. It possesses a complex molecular structure, characterized by a biphenyl moiety and an ethylcyclohexanecarboxylate group. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H23NO2
- Molecular Weight : 333.4 g/mol
- IUPAC Name : [4-(4-cyanophenyl)phenyl] 4-ethylcyclohexane-1-carboxylate
- Melting Point : 83°C to 86°C
- Purity : Typically 95% .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound significantly inhibits cell proliferation and induces apoptosis in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Modulation of MAPK signaling pathways |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation.
- Apoptotic Pathways : It activates caspases and other proteins that promote apoptosis.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, leading to increased cell death.
Case Study 1: In Vitro Analysis
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 12.5 µM. Flow cytometry analysis revealed increased Annexin V staining, suggesting enhanced apoptotic activity .
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutic agents like doxorubicin. The combination treatment resulted in a significant reduction in IC50 values for both agents compared to their individual effects, highlighting the potential for combination therapies in cancer treatment .
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies have indicated that this compound can be harmful if ingested and may cause skin and eye irritation. Proper handling and safety precautions are recommended during laboratory use .
Table 2: Safety Data
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Scientific Research Applications
Materials Science
Trans-4'-cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate is utilized in the development of advanced materials, particularly in the field of liquid crystals. Its structural characteristics allow it to serve as a precursor or component in the synthesis of liquid crystal displays (LCDs) and other optoelectronic devices.
Case Study: Liquid Crystals
A study demonstrated that derivatives of biphenyl compounds exhibit favorable mesomorphic properties. The introduction of cyano groups enhances the thermal stability and optical anisotropy of liquid crystals, making them suitable for high-performance LCD applications .
Organic Synthesis
This compound is also significant in organic synthesis, particularly in the formation of complex organic molecules. It can act as a building block for synthesizing various pharmaceuticals and agrochemicals.
Example Reaction: Synthesis of Cyano Compounds
This compound can be employed in nucleophilic substitution reactions to produce more complex cyano-containing compounds. These reactions often yield products with enhanced biological activity, making them valuable in drug discovery .
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as a pharmacophore due to its ability to interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds containing biphenyl and cyano groups exhibit anticancer properties. A study reported that similar compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its therapeutic potential.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in alkyl chain length , substituent positions , and ester groups :
Key Differences :
- Alkyl Chain Length : Longer chains (e.g., pentyl, heptyl) increase hydrophobicity and reduce melting points, enhancing liquid crystalline phase stability .
- Ester Group : Cyclohexanecarboxylates (e.g., target compound) offer higher rigidity than benzoates (e.g., 91225-21-7), affecting thermal transitions .
- Substituent Position : The biphenyl core in the target compound improves conjugation compared to single-phenyl analogues, enhancing optoelectronic performance .
Physical and Chemical Properties
- Melting Points :
- Polarity: The cyano group increases dipole moment, aiding in LC alignment. Longer alkyl chains reduce polarity, improving solubility in non-polar matrices .
Preparation Methods
Reaction Scheme:
$$
\text{4'-Cyano-4-hydroxybiphenyl} + \text{trans-4-ethylcyclohexanecarboxylic acid (or derivative)} \xrightarrow[\text{catalyst}]{\text{solvent, temperature}} \text{this compound} + H_2O
$$
Detailed Preparation Methods
Esterification via Acid Chloride Intermediate
Step 1: Synthesis of trans-4-ethylcyclohexanecarbonyl chloride by reaction of trans-4-ethylcyclohexanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.
Step 2: Reaction of the acid chloride with 4'-cyano-4-hydroxybiphenyl in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.
Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).
Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions.
Time: 2–6 hours depending on scale and conditions.
Work-up: The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.
Direct Esterification Using Coupling Reagents
Reagents: 4'-cyano-4-hydroxybiphenyl and trans-4-ethylcyclohexanecarboxylic acid.
Coupling agents: Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with catalytic 4-dimethylaminopyridine (DMAP).
Solvent: Dichloromethane or dimethylformamide (DMF).
Conditions: Room temperature to mild heating (25–50°C).
Advantages: Avoids use of acid chlorides, milder conditions, fewer side products.
Purification: Filtration to remove dicyclohexylurea byproduct, followed by chromatography.
Reaction Parameters and Yields
| Parameter | Acid Chloride Method | Coupling Reagent Method |
|---|---|---|
| Reaction Time | 2–6 hours | 4–12 hours |
| Temperature | 0°C to RT | RT to 50°C |
| Solvent | DCM, THF | DCM, DMF |
| Catalyst/Base | Pyridine, Triethylamine | DMAP |
| Typical Yield (%) | 75–90% | 70–85% |
| Purity | >97% (after recrystallization) | >95% (after chromatography) |
Research Findings and Optimization Notes
Purity and Isomer Control: The trans configuration of the 4-ethylcyclohexanecarboxylate moiety is crucial for the desired physicochemical properties. Esterification conditions must minimize isomerization; thus, mild temperatures and controlled reaction times are recommended.
Solvent Choice: Dichloromethane is preferred for its inertness and ease of removal. THF and DMF are alternatives but require careful removal due to higher boiling points.
Catalyst/Base Selection: Pyridine and triethylamine serve dual roles as base and catalyst in acid chloride reactions, scavenging HCl and promoting ester bond formation. DMAP is a highly effective nucleophilic catalyst in coupling reagent methods, enhancing reaction rates.
Work-up and Purification: Removal of urea byproducts in coupling reagent methods is critical to avoid contamination. Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity product.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Chloride Esterification | trans-4-ethylcyclohexanecarbonyl chloride, 4'-cyano-4-hydroxybiphenyl, pyridine | 0°C to RT, DCM, 2–6 h | High yield, straightforward | Requires preparation of acid chloride; corrosive reagents |
| Coupling Reagent Esterification | trans-4-ethylcyclohexanecarboxylic acid, 4'-cyano-4-hydroxybiphenyl, DCC/DIC, DMAP | RT to 50°C, DCM or DMF, 4–12 h | Mild conditions, avoids acid chlorides | Longer reaction time; byproduct removal needed |
Q & A
Basic Questions
Q. What are the established synthetic routes for trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate?
- Methodological Answer : A common synthetic route involves Suzuki-Miyaura cross-coupling. For example, 4-cyanophenyl boronic acid reacts with a halogenated biphenyl precursor (e.g., bromoethylcyclohexanecarboxylate) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous sodium carbonate under reflux. Purification is achieved via column chromatography (DCM/hexanes gradient) and recrystallization (ethanol/THF) to yield the product . The CAS registry (67284-56-4) confirms its identity and regulatory status .
Q. What spectroscopic and analytical methods are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolves crystal packing and biphenyl conformation, as demonstrated in studies of structurally analogous biphenyl esters .
- HPLC-MS : Validates purity (>97%) and molecular weight (empirical formula: C₂₂H₂₃NO₂; MW: 333.43 g/mol) .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer : Follow GHS guidelines for biphenyl derivatives:
- Use fume hoods to avoid inhalation of aerosols.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers away from oxidizers, as combustion may release toxic fumes (e.g., cyanides) .
Advanced Research Questions
Q. How does the trans-configuration of the ethylcyclohexane moiety influence reactivity in substitution reactions?
- Methodological Answer : The trans-ethyl group induces steric hindrance, directing nucleophilic attacks to the equatorial position of the cyclohexane ring. Computational modeling (DFT) can predict regioselectivity, while kinetic studies using polar aprotic solvents (e.g., DMF) reveal slower substitution rates compared to cis-analogs due to reduced accessibility . Contrasting data from hydrolysis studies of similar esters (e.g., trans-4-cyanocyclohexanecarboxylic acid derivatives) may require kinetic isotope effects (KIE) to resolve mechanistic ambiguities .
Q. What computational approaches predict interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Screens against tyrosinase or cytochrome P450 isoforms using AutoDock Vina. Focus on the biphenyl moiety’s π-π stacking with aromatic residues at the active-site entrance, as seen in biphenyl ester inhibitors .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit solvent models (e.g., TIP3P water) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency for lead optimization .
Q. How does the biphenyl structure contribute to mesophase formation in liquid crystal applications?
- Methodological Answer : The biphenyl core enables rigid, linear geometry, promoting nematic phase stability. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) quantify phase transitions (e.g., Cr–Nematic–Isotropic at 120–150°C). Comparative studies with analogs (e.g., 4-cyanophenyl 4-(hexadecyloxy)benzoate) show enhanced mesogenicity due to the cyano group’s dipole moment . Contradictions in mesophase temperature ranges across studies may arise from impurities; optimize purity via repeated recrystallization .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Catalyst loading : Excess Pd(PPh₃)₄ (>5 mol%) increases byproducts.
- Purification : Gradient elution (DCM/hexanes) vs. isocratic methods affects recovery.
- Solution : Standardize reaction monitoring (TLC/Raman spectroscopy) and report isolated yields post-recrystallization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
